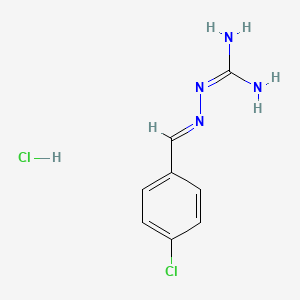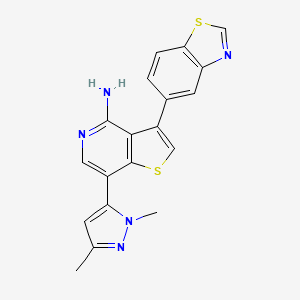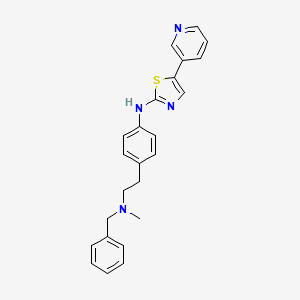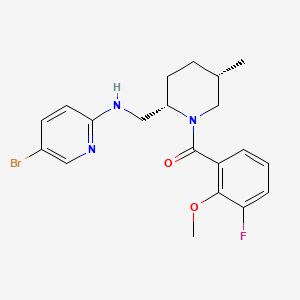
AX-024
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AX-024 es un compuesto químico novedoso que actúa como un inhibidor oralmente disponible de la interacción del receptor de células T (TCR) con Nck. Inhibe selectivamente la activación de las células T desencadenada por la estimulación del TCR, con un valor de IC50 de aproximadamente 1 nM . This compound modula eficazmente la señalización celular al dirigirse específicamente a los dominios SH3 y demuestra características deseables como baja toxicidad aguda, alta potencia y excelente selectividad .
Aplicaciones Científicas De Investigación
AX-024 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El principal mecanismo de acción de AX-024 es la inhibición selectiva de la activación de las células T desencadenada por la estimulación del TCR. This compound se dirige específicamente a los dominios SH3 de la proteína Nck, evitando su interacción con el TCR. Esta interrupción de la interacción TCR-Nck conduce a la inhibición de las vías de señalización descendentes involucradas en la activación de las células T . This compound reduce eficazmente la producción de citocinas como la interleucina-6, el factor de necrosis tumoral-α, la interferón-γ, la interleucina-10 y la interleucina-17A .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para AX-024 implican el uso de técnicas avanzadas de síntesis orgánica. La preparación de this compound típicamente incluye los siguientes pasos:
Síntesis de compuestos intermedios: El paso inicial implica la síntesis de compuestos intermedios a través de diversas reacciones orgánicas como la sustitución nucleofílica, la oxidación y la reducción.
Formación de this compound: Los compuestos intermedios se someten luego a reacciones adicionales, que incluyen ciclación y modificaciones de grupos funcionales, para formar el compuesto final this compound.
Los métodos de producción industrial para this compound implican la ampliación de los procedimientos de síntesis de laboratorio para producir el compuesto en cantidades mayores. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala.
Análisis De Reacciones Químicas
AX-024 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación en presencia de agentes oxidantes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción de this compound se pueden llevar a cabo utilizando agentes reductores para producir formas reducidas del compuesto.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
AX-024 es único en su capacidad de inhibir selectivamente la interacción TCR-Nck con alta potencia y selectividad. Los compuestos similares incluyen:
This compound destaca por su alta potencia, baja toxicidad aguda y excelente selectividad, lo que lo convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGVRPILDZML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the proposed mechanism of action for AX-024?
A1: this compound was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []
Q2: How does this compound affect T cell signaling according to the initial studies?
A2: Early studies suggested that this compound inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of this compound. []
Q3: Were there any conflicting findings regarding the mechanism of action of this compound?
A3: Yes, subsequent research challenged the initial findings. Richter et al. found that this compound did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between this compound and the Nck-SH3.1 domain using various biophysical techniques. []
Q4: What is the current understanding of this compound's mechanism of action?
A4: While this compound has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []
Q5: What is the significance of studying this compound's mechanism of action?
A5: Understanding this compound's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.
Q6: Has this compound shown any promising results in in vivo models?
A6: One study demonstrated that this compound administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of this compound in neurological conditions involving T cell activation.
Q7: Are there any other potential applications for this compound being investigated?
A7: Research suggests a role for this compound in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through this compound, for atherosclerosis treatment. []
Q8: What is the current status of this compound in terms of clinical development?
A8: One abstract mentions that this compound is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)




![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)






![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
